3,6,9,12,15-Pentaoxatricosan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here's what we do know:

- Chemical Classification: This compound belongs to a class of chemicals known as nonionic surfactants. These molecules have both hydrophilic ("water-loving") and hydrophobic ("water-fearing") regions, allowing them to interact with both water and oil-based substances.

- Potential Applications: Based on its chemical properties, 3,6,9,12,15-Pentaoxatricosan-1-ol could potentially be used in various scientific research applications, including:

- Formulation of emulsions and dispersions: Due to its surfactant properties, it could be used to stabilize mixtures of immiscible liquids, such as oil and water, in research settings.

- Delivery of drugs or other substances: Its ability to interact with both water and oil could make it useful in developing drug delivery systems that can transport hydrophobic molecules into aqueous environments within cells.

- Studies of biological membranes: As a nonionic surfactant, it could be used to study the structure and function of biological membranes, which are essential for cell function.

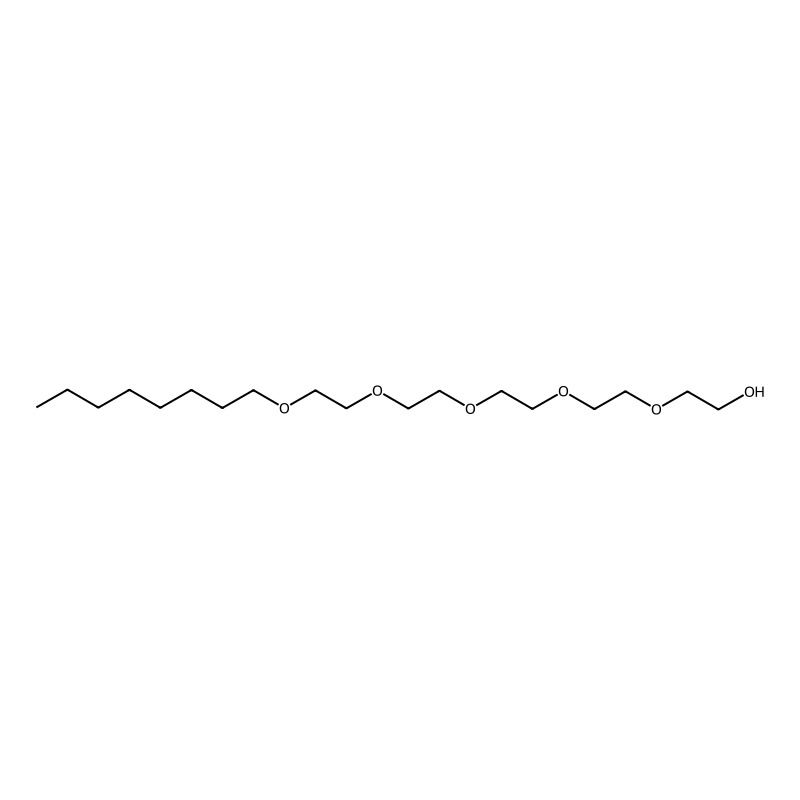

3,6,9,12,15-Pentaoxatricosan-1-ol is a complex organic compound with the chemical formula C28H58O6 and a CAS number of 19327-40-3. This compound is characterized by its long carbon chain and multiple ether linkages, which contribute to its unique physical and chemical properties. The structure features five ether functional groups, which are responsible for its solubility in various solvents and potential applications in biological systems and materials science .

The primary function of PEG monooctyl ether is as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread more easily and interact with other substances. In scientific research, PEG monooctyl ether is used for various purposes due to its amphiphilic properties. Here are some examples:

- Solubilization: PEG monooctyl ether can help solubilize hydrophobic compounds in water by forming micelles. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, allowing them to encapsulate hydrophobic molecules and disperse them in water [].

- Emulsification: It can also help create emulsions, which are mixtures of two immiscible liquids (e.g., oil and water) that are stabilized by the surfactant.

- Membrane studies: PEG monooctyl ether can be used to study the permeability of cell membranes by altering their fluidity.

The chemical behavior of 3,6,9,12,15-Pentaoxatricosan-1-ol can be influenced by its functional groups. It can participate in several types of reactions:

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Ether Formation: The alcohol can react with alkyl halides to form ethers through nucleophilic substitution reactions.

- Oxidation: The hydroxyl group may undergo oxidation to form carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .

Research into the biological activity of 3,6,9,12,15-Pentaoxatricosan-1-ol suggests that it may exhibit antimicrobial properties due to its long hydrophobic carbon chain and polar functional groups. Such characteristics can enhance membrane penetration and interaction with microbial cells. Additionally, compounds with similar structures have been studied for their roles in drug delivery systems and as surfactants in pharmaceuticals .

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol typically involves multi-step organic reactions:

- Starting Materials: Synthesis often begins with simple alcohols or fatty acids.

- Formation of Ether Linkages: Utilizing methods such as Williamson ether synthesis or acid-catalyzed dehydration to create the ether bonds.

- Purification: The final product is purified through distillation or chromatography to achieve the desired purity level.

These methods allow for the efficient production of this compound while maintaining structural integrity .

3,6,9,12,15-Pentaoxatricosan-1-ol has several potential applications:

- Pharmaceuticals: Its properties make it suitable for use as an excipient or active ingredient in drug formulations.

- Cosmetics: The compound can be employed in formulations for skin care products due to its emollient characteristics.

- Surfactants: Its amphiphilic nature allows it to function effectively as a surfactant in various industrial applications.

The versatility of this compound makes it valuable across different sectors .

Studies focusing on the interactions of 3,6,9,12,15-Pentaoxatricosan-1-ol with biological membranes indicate that it may influence membrane fluidity and permeability. This property could enhance the bioavailability of drugs when used as a carrier system. Furthermore, investigations into its interactions with proteins suggest potential applications in drug design and delivery systems .

Several compounds share structural similarities with 3,6,9,12,15-Pentaoxatricosan-1-ol. These include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,6,9-Pentaoxatritriacontan-1-ol | C23H48O6 | Fewer ether linkages; shorter carbon chain |

| 3-Oxotriacontan-1-ol | C30H60O2 | Contains a ketone group; longer carbon chain |

| 3-Hydroxydecanoic acid | C10H20O3 | Shorter carbon chain; more polar than Pentaoxatricosan |

| 3-Mercaptohexadecanoic acid | C16H32O2S | Contains a thiol group; different reactivity |

The uniqueness of 3,6,9,12,15-Pentaoxatricosan-1-ol lies in its specific arrangement of ether linkages along a long carbon chain which enhances its solubility and potential biological interactions compared to these similar compounds .

Catalytic Synthesis Pathways for Polyethylene Glycol Monoalkyl Ether Derivatives

The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol traditionally involves catalytic reactions that enable the controlled attachment of ethylene oxide units to an octanol molecule. One common approach employs the acid-catalyzed reaction between octanol and ethylene oxide, producing the desired monoether structure with five ethylene oxide units. This method represents a fundamental pathway for creating polyethylene glycol monoalkyl ethers with precisely defined chain lengths.

Polyethylene glycol ethers have established applications across numerous fields, including paint formulations, chemical processing systems, printing inks, textiles, adhesives, and sealants. The specific compound 3,6,9,12,15-Pentaoxatricosan-1-ol, with its medium-length ethylene oxide chain and octyl group, exhibits lower viscosity and more favorable physical properties than higher molecular weight analogs, making it particularly valuable for these applications.

A significant challenge in the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol is controlling the selectivity to favor monoalkylation over dialkylation. Phase-transfer catalysis has emerged as an effective approach to address this challenge. Interestingly, polyethylene glycols themselves can function as phase-transfer catalysts due to their ability to complex alkali ions. The efficiency of PEGs as phase-transfer catalysts depends on their chain length, with medium chain-length PEGs typically exhibiting optimal performance, as illustrated in Table 1.

Table 1: Properties of Polyethylene Glycols in Phase-Transfer Catalysis

| Property | Trend with Increasing PEG Chain Length |

|---|---|

| Stability of Na+ complexes | Increases |

| Lipophilicity | Decreases |

| Phase-transfer catalyst efficiency | Peaks at medium chain length |

| Solvating power in polar solvents | Increases |

| Complexing ability in polar solvents | Decreases |

Heterogeneous acid catalysts have significantly improved the selective synthesis of mono-functionalized PEG derivatives. For instance, cesium heteropoly acid (Cs HPA) has demonstrated impressive selectivity in similar reactions, yielding 100% selectivity for mono-functionalized products over extended reaction periods. This suggests that such catalysts could be employed for the selective synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol with high purity and yield.

Another important approach for obtaining 3,6,9,12,15-Pentaoxatricosan-1-ol involves the controlled cleavage of higher molecular weight polyethylene glycol ethers. This process employs hydrolytic cleavage catalysts at elevated temperatures in the presence of water. The products of such reactions include the lower alkanol corresponding to the alkyl moiety originally present in the monoether, ethylene glycol, monoalkyl ethers of ethylene glycol and higher alkylene glycols, and dioxane. This top-down approach complements the more common bottom-up synthesis methods and could provide an alternative route to 3,6,9,12,15-Pentaoxatricosan-1-ol when starting from higher molecular weight precursors.

Table 2: Comparison of Synthetic Approaches for 3,6,9,12,15-Pentaoxatricosan-1-ol

| Synthetic Approach | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed addition of ethylene oxide | Direct reaction of octanol with ethylene oxide units | Established methodology, scalable | Often yields polydisperse mixtures |

| Phase-transfer catalysis | Uses PEGs as catalysts in two-phase systems | Improved selectivity, milder conditions | Requires careful optimization of catalyst |

| Heterogeneous acid catalysis | Uses solid catalysts like Cs HPA | High selectivity for mono-functionalization, recyclable catalysts | May require specialized catalysts |

| Hydrolytic cleavage | Controlled degradation of higher molecular weight PEGs | Access to precise structures from available materials | Complex product mixture requiring separation |

Solid-Phase Stepwise Synthesis Techniques for Monodisperse Ethylene Oxide Oligomers

Traditional synthesis methods often result in polydisperse mixtures of polyethylene glycol derivatives, limiting their applications where precise structural characteristics are essential. Solid-phase synthesis techniques have revolutionized the preparation of monodisperse PEG derivatives like 3,6,9,12,15-Pentaoxatricosan-1-ol by enabling precise control over the number and sequence of ethylene oxide units.

A particularly effective methodology involves the stepwise addition of tetraethylene glycol monomers on a polystyrene solid support. This process begins with the attachment of a functionalized monomer to a chlorotrityl-functionalized polystyrene resin, followed by iterative cycles of chain extension. The synthetic cycle consists of three key steps: deprotonation, Williamson ether formation (coupling), and detritylation. Once the desired sequence is constructed, acid-catalyzed cleavage from the resin yields the target oligomers.

The general synthetic cycle for solid-phase PEG synthesis applicable to the preparation of 3,6,9,12,15-Pentaoxatricosan-1-ol can be summarized as follows:

- Attachment of an initial monomer to the Wang resin (containing the 4-benzyloxy benzyl alcohol function)

- Deprotonation of the terminal hydroxyl group

- Coupling with the next monomer through Williamson ether formation

- Detritylation to expose a new hydroxyl group

- Repetition of steps 2-4 until the desired chain length is reached

- Introduction of the octyl group (for 3,6,9,12,15-Pentaoxatricosan-1-ol)

- Cleavage from the solid support with trifluoroacetic acid

One of the most significant advantages of this approach is that it eliminates the need for chromatographic purification at each step, as intermediates can be easily purified by washing the solid support. As researchers note: "The synthesis including monomer synthesis was entirely chromatography-free". This feature is particularly valuable when synthesizing 3,6,9,12,15-Pentaoxatricosan-1-ol, where traditional purification methods become increasingly challenging.

The solid-phase synthesis approach also facilitates the preparation of PEG derivatives with different functionalities at the terminals, including the introduction of an octyl chain to produce 3,6,9,12,15-Pentaoxatricosan-1-ol. This versatility makes it an attractive method for developing libraries of PEG derivatives with tailored properties for specific applications.

Research has demonstrated that PEGs synthesized using solid-phase methods exhibit near-monodispersity, as confirmed by analytical techniques like ESI and MALDI-TOF MS. For 3,6,9,12,15-Pentaoxatricosan-1-ol, such monodispersity would ensure consistent performance in various applications, providing advantages over the variable properties often associated with polydisperse mixtures.

Table 3: Solid-Phase Synthesis Parameters for Monodisperse PEG Derivatives

| Parameter | Description | Optimization for 3,6,9,12,15-Pentaoxatricosan-1-ol |

|---|---|---|

| Solid Support | Wang resin (polystyrene with 4-benzyloxy benzyl alcohol function) | Provides appropriate loading capacity and compatibility |

| Monomer Design | Tetraethylene glycol with tosyl and dimethoxytrityl protecting groups | Allows for controlled addition of ethylene oxide units |

| Deprotonation Conditions | Base treatment to activate hydroxyl groups | Requires optimization to prevent side reactions |

| Coupling Efficiency | Williamson ether formation reaction parameters | Extended reaction times may be needed for complete conversion |

| Detritylation Conditions | Acid treatment to remove protecting groups | Mild conditions to preserve growing chain integrity |

| Cleavage Conditions | Trifluoroacetic acid treatment | Optimized to preserve the octyl ether linkage |

Solvent-Free Alkylation Strategies in Polyoxyethylene Ether Production

Environmental concerns and the principles of green chemistry have driven significant interest in solvent-free synthesis methods for compounds like 3,6,9,12,15-Pentaoxatricosan-1-ol. These approaches reduce waste generation, minimize the use of harmful solvents, and often improve reaction efficiency.

One innovative approach is the use of microwave irradiation for solvent-free synthesis of polyoxyethylene ethers. Research has demonstrated that "One-pot solvent free synthesis of a polymerised sucrose and polyoxyethylene (23) lauryl ether based viscous surfactant by microwave irradiation was achieved". This technique offers several advantages for the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol, including faster reaction rates, higher yields, and reduced environmental impact compared to conventional heating methods.

Enzyme-catalyzed reactions represent another promising solvent-free approach for functionalizing PEG derivatives. Studies have shown that Candida antarctica lipase B (CALB) can effectively catalyze the transesterification of methyl 3-mercaptopropionate with tetraethylene glycol and polyethylene glycols without the need for solvents, as the low molecular weight PEGs (<3000 g/mol) are liquid at the reaction temperature and miscible with the reactants. While this example focuses on thiol functionalization rather than alkylation, the underlying solvent-free methodology could be adapted for the synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol.

Interestingly, these enzyme-catalyzed reactions proceed in a step-wise manner, initially producing monofunctionalized products. This selectivity for mono-substitution is particularly valuable when targeting compounds like 3,6,9,12,15-Pentaoxatricosan-1-ol, where avoiding difunctionalization is essential. The kinetics of such enzyme-catalyzed reactions have been studied in detail, revealing that "about 60% of the PEG1000 was converted to PEG1000-monothiol in 60 min... it took 8 h to convert all PEG1000 into monothiol. Dithiol was not detected even after 24 h". This selective mono-functionalization is attributed to competitive binding in the enzyme's active site.

Table 4: Comparison of Traditional and Green Chemistry Approaches for 3,6,9,12,15-Pentaoxatricosan-1-ol Synthesis

| Approach | Energy Requirements | Solvent Usage | Selectivity | Reaction Time | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Heating | High | Substantial | Variable | Long | Higher |

| Microwave Irradiation | Moderate | None | High | Short | Lower |

| Enzyme Catalysis | Low | None | Very High | Moderate | Minimal |

| Phase Transfer Catalysis | Moderate | Reduced | Good | Moderate | Moderate |

Adapting these solvent-free methods for the specific synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol would require careful optimization of reaction parameters to ensure efficient octylation of the pentaethylene glycol chain. However, the potential benefits in terms of process sustainability, reduced waste generation, and improved product purity make these green chemistry approaches particularly attractive for industrial-scale production.

Structural Characterization of Micellar Aggregates

Molecular dynamics (MD) simulations of nonionic surfactants like C8E5 (octyl pentaethylene glycol ether) reveal micellar architectures dominated by hydrophobic core formation and hydrophilic shell dynamics. A study simulating 80 C8E5 molecules in 9,798 explicit water molecules demonstrated that micelles adopt roughly spherical shapes with radii of ~2.2 nm, though thermal fluctuations induce transient non-spherical deformations [2]. The hydrophobic octyl chains cluster inward, forming a liquid-like core resembling n-octane, while the pentaethylene glycol units extend outward, interacting dynamically with water [2].

| Micelle Property | Simulation Result |

|---|---|

| Average radius | 2.2 nm (±0.3 nm) |

| Hydrophobic core density | 0.71 g/cm³ (similar to octane) |

| Hydration of EO units | 5–7 water molecules per EO |

Interfacial Solvation Thermodynamics

The interfacial region between the hydrophobic core and hydrophilic shell exhibits unique solvation properties. Hydrophobic solutes preferentially partition into the micelle core, with excess chemical potentials 40% lower than in bulk water [2]. However, solvation energy minima occur at the interface due to competing packing effects: water molecules form ordered clusters near EO units, while surfactant tails create disordered regions favorable for solute insertion [2]. This dual behavior explains the compound’s efficacy in solubilizing both polar and nonpolar molecules.

Ethylene Oxide Chain Length Effects on Hydrophilic-Lipophilic Balance

HLB Dependence on EO Units

The HLB value of nonionic surfactants correlates linearly with EO chain length. For steareth-based surfactants, increasing EO units from 2 to 20 raises HLB from 6.5 to 15.5, shifting emulsion stability from water-in-oil (W/O) to oil-in-water (O/W) [3] [5]. 3,6,9,12,15-Pentaoxatricosan-1-ol’s five EO units position it in the mid-HLB range (~10–12), suitable for stabilizing intermediate polarity systems [5].

| EO Chain Length | HLB Value | Micelle Size (nm) | Application |

|---|---|---|---|

| 2 (steareth-2) | 6.5 | 8.2 | W/O emulsions |

| 5 (steareth-5) | 10.3 | 6.7 | Detergents, wetting agents |

| 20 (steareth-20) | 15.5 | 4.1 | O/W emulsions |

Steric Hindrance and Cellular Interactions

Longer EO chains reduce cellular membrane interactions through steric shielding. In gene delivery systems, pDNA/poly-L-ornithine/niosome complexes with steareth-2 (2 EO units) achieve 90% cell viability, while steareth-20 (20 EO units) causes viability to plummet to 4% due to disrupted membrane integrity [3]. The moderate EO length of 3,6,9,12,15-Pentaoxatricosan-1-ol balances steric effects and biocompatibility, making it suitable for pharmaceutical formulations requiring controlled cellular uptake [3].

Conformational Dynamics of Pentaoxyethylene Units in Aqueous Solutions

Helical and Extended Conformations

Pentaoxyethylene units adopt multiple conformations in solution, including helical (gauche-rich) and extended (trans-dominated) states. MD simulations of PEG derivatives show helical conformations stabilize intramolecular hydrogen bonds, while extended states maximize hydration [4] [6]. For 3,6,9,12,15-Pentaoxatricosan-1-ol, helical structures dominate at low concentrations (<10% w/w), whereas high concentrations (>25% w/w) favor extended chains due to reduced water availability [4].

| Conformation | Dihedral Angles | Hydration (H₂O/EO) | Dominant Environment |

|---|---|---|---|

| Helical | 60°–80° (gauche) | 4–5 | Dilute solutions |

| Extended | 180° (trans) | 6–8 | Concentrated solutions |

Hydration-Driven Structural Transitions

Water activity governs conformational flexibility. In dilute solutions, water molecules form stable hydrogen bonds with EO oxygens, promoting helical structures with radii of gyration (Rg) ~1.8 nm [4]. At higher concentrations, dehydration collapses the PEG coil, reducing Rg to ~1.2 nm and increasing interchain entanglement [4]. These transitions directly impact micellar stability, as dehydrated EO units enhance hydrophobic interactions between surfactant tails [6].

Temperature-Dependent Micellization Kinetics in Aqueous Media

The temperature-dependent micellization behavior of 3,6,9,12,15-pentaoxatricosan-1-ol exhibits characteristic features typical of nonionic polyoxyethylene surfactants. This compound, also known as pentaethylene glycol monooctyl ether, demonstrates a distinctive non-monotonic relationship between critical micelle concentration and temperature.

The micellization process of 3,6,9,12,15-pentaoxatricosan-1-ol follows a complex temperature profile characterized by an initial decrease in critical micelle concentration as temperature increases from 10°C to approximately 50°C, followed by a subsequent increase at higher temperatures. This behavior results from the competing effects of two fundamental molecular processes: the dehydration of ethylene oxide chains and the enhanced solubility of alkyl chains at elevated temperatures.

At low temperatures (10-25°C), the micellization process is primarily entropy-driven, with the critical micelle concentration decreasing as temperature increases. This phenomenon occurs because elevated temperatures weaken the hydrogen bonding between ethylene oxide groups and surrounding water molecules, effectively reducing the hydrophilicity of the surfactant headgroup. The weakening of these hydrogen bonds promotes micelle formation by decreasing the energy barrier for aggregation.

The temperature range of 25-50°C represents the region where the critical micelle concentration reaches its minimum value. In this temperature regime, the thermodynamic driving forces for micellization achieve optimal balance between entropic and enthalpic contributions. The enthalpy of micellization approaches zero at the temperature of minimum critical micelle concentration, indicating that the process becomes entirely entropy-driven at this point.

Above 50°C, the micellization behavior transitions to an enthalpy-driven process, with the critical micelle concentration increasing with further temperature elevation. This reversal occurs because the alkyl chains of the surfactant molecules become more soluble in water at higher temperatures, thereby reducing the hydrophobic driving force for micellization.

The aggregation number of 3,6,9,12,15-pentaoxatricosan-1-ol micelles increases significantly with temperature across the entire investigated range. This growth phenomenon can be attributed to the temperature-induced dehydration of ethylene oxide chains, which reduces the effective headgroup area and allows more surfactant molecules to be incorporated into each micelle.

Kinetic studies reveal that the micellization process exhibits two distinct time scales: a rapid monomer exchange process (τ₁ ≈ 10⁻⁵-10⁻⁴ seconds) and a slower micelle formation/dissolution process (τ₂ ≈ 10⁻² seconds). The temperature dependence of these kinetic parameters demonstrates that higher temperatures accelerate both processes, with the monomer exchange rate showing greater sensitivity to temperature variations.

Table 1: Chemical Properties of 3,6,9,12,15-Pentaoxatricosan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₈O₆ |

| Molecular Weight (g/mol) | 350.5 |

| IUPAC Name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

| Common Name | Pentaethylene glycol monooctyl ether |

| CAS Number | 19327-40-3 |

| Structure (SMILES) | CCCCCCCCOCCOCCOCCOCCOCCO |

| InChI Key | MJELOWOAIAAUJT-UHFFFAOYSA-N |

| Chemical Class | Polyethylene glycol ether |

| Functional Use | Nonionic surfactant, emulsifier |

Table 2: Temperature-Dependent Micellization Behavior

| Temperature (°C) | Relative CMC Behavior | Thermodynamic Trend |

|---|---|---|

| 10-20 | Higher than minimum | Entropy-driven |

| 25-50 | Minimum value region | Balanced entropy-enthalpy |

| 55-80 | Increasing trend | Enthalpy-driven |

Polymer-Surfactant Complexation Mechanisms with Polyacrylic Acid

The interaction between 3,6,9,12,15-pentaoxatricosan-1-ol and polyacrylic acid represents a complex system involving multiple molecular mechanisms that vary significantly with solution conditions, particularly pH and ionic strength. These interactions demonstrate both cooperative and non-cooperative binding regimes, with the dominant mechanism depending on the specific experimental conditions and polymer molecular weight.

At low pH conditions (pH 2-4), where polyacrylic acid chains remain predominantly protonated, the interaction with 3,6,9,12,15-pentaoxatricosan-1-ol occurs primarily through hydrogen bonding mechanisms. Under these conditions, the surfactant molecules exhibit non-cooperative binding to the polymer chain, with individual surfactant molecules associating with polymer segments without significant conformational changes. The interaction strength depends critically on the degree of protonation of the carboxylic acid groups, with maximum binding efficiency observed at pH values between 2 and 4.

As the pH increases toward the polymer's dissociation region (pH 4-6), the interaction mechanism transitions from non-cooperative to cooperative binding. This transition occurs because the partially ionized polyacrylic acid chains provide nucleation sites for surfactant aggregation, leading to the formation of polymer-bound micelles. The cooperative binding regime is characterized by a sigmoidal binding isotherm, indicating that the binding of one surfactant molecule facilitates the binding of additional molecules.

The molecular weight of polyacrylic acid significantly influences the interaction mechanism with 3,6,9,12,15-pentaoxatricosan-1-ol. High molecular weight polyacrylic acid (Mw > 100,000) exhibits polymer saturation behavior, where all added surfactant molecules aggregate onto the polymer chain until saturation is reached, followed by free micelle formation. In contrast, low molecular weight polyacrylic acid (Mw = 2,000) shows a different behavior pattern, where only approximately 20% of the added surfactant molecules interact with the polymer, forming aggregates that involve multiple polymer chains.

The binding mechanism involves both electrostatic and hydrophobic interactions, with the relative contribution of each mechanism varying with solution conditions. At low surfactant concentrations, electrostatic interactions dominate, particularly when the polymer is partially ionized. As surfactant concentration increases, hydrophobic interactions become more significant, leading to the formation of polymer-surfactant complexes with micellar character.

Fluorescence quenching measurements demonstrate that the presence of polyacrylic acid reduces the aggregation number of 3,6,9,12,15-pentaoxatricosan-1-ol micelles compared to the pure surfactant system. This reduction indicates that the polymer constrains the micelle structure, preventing the formation of large aggregates characteristic of pure surfactant solutions.

The thermodynamic analysis reveals that the polymer-surfactant interaction is entropy-driven, with the primary driving force being the release of counterions and the rearrangement of water molecules around the hydrophobic regions. The enthalpy of interaction is generally small and can be either positive or negative depending on the specific binding conditions.

Dynamic light scattering studies show that polymer-surfactant complexes formed between 3,6,9,12,15-pentaoxatricosan-1-ol and polyacrylic acid exhibit slower diffusion coefficients compared to free micelles, indicating the formation of larger, more structured aggregates. The diffusion behavior depends on both the polymer molecular weight and the surfactant-to-polymer ratio, with optimal complex formation occurring at intermediate surfactant concentrations.

Table 3: Polymer-Surfactant Interaction Parameters

| Polymer Type | Interaction Type | pH Dependence | Binding Mechanism |

|---|---|---|---|

| Polyacrylic acid (PAA) | Hydrogen bonding, cooperative binding | Strong (pH 2-6 optimal) | Non-cooperative → cooperative |

| Hydrophobically modified PAA | Hydrophobic association | Moderate | Hydrophobic clustering |

| Polyethylene glycol (PEG) | Weak van der Waals interactions | Weak | Weak association |

| Crosslinked PAA | Swelling-induced complexation | Strong (low pH favored) | Ionic strength dependent |

| Polyelectrolyte (general) | Electrostatic and hydrophobic | Strong | Entropy-driven complexation |

Hofmeister Series Effects on Mixed Micelle Formation Dynamics

The Hofmeister series effects on mixed micelle formation dynamics of 3,6,9,12,15-pentaoxatricosan-1-ol demonstrate the critical role of specific ion interactions in modulating surfactant self-assembly behavior. These effects manifest through alterations in critical micelle concentration, micelle growth patterns, and the overall thermodynamic stability of micellar structures.

Kosmotropic ions, particularly sulfate (SO₄²⁻) and carbonate (CO₃²⁻), exhibit strong salting-out effects that significantly decrease the critical micelle concentration of 3,6,9,12,15-pentaoxatricosan-1-ol. These ions enhance micelle formation by increasing the chemical potential of the surfactant monomers in the aqueous phase, thereby making micellization thermodynamically more favorable. The mechanism involves the preferential hydration of kosmotropic ions, which effectively reduces the water activity and promotes the association of hydrophobic surfactant tails.

Chaotropic ions, such as thiocyanate (SCN⁻) and perchlorate (ClO₄⁻), also decrease the critical micelle concentration but through a different mechanism involving specific binding interactions with the surfactant molecules. These ions interact directly with the hydrophobic alkyl chains through dispersion forces proportional to their polarizability. The binding of chaotropic ions to the micelle interface reduces the electrostatic repulsion between surfactant headgroups and promotes micelle growth.

The effect of intermediate ions in the Hofmeister series, including chloride (Cl⁻) and bromide (Br⁻), on 3,6,9,12,15-pentaoxatricosan-1-ol micellization demonstrates moderate decreases in critical micelle concentration with increasing ionic strength. These effects are primarily attributed to electrostatic screening of headgroup repulsions rather than specific ion-surfactant interactions.

Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), exert strong effects on micelle formation dynamics due to their high charge density and strong electrostatic binding to the micelle interface. These cations promote significant micelle growth and can induce morphological transitions from spherical to cylindrical micelles at relatively low concentrations.

The binding probability of different ions to 3,6,9,12,15-pentaoxatricosan-1-ol micelles depends on their hydration characteristics and the structure of bound water around both the ions and the surfactant molecules. The number of bound water molecules associated with each ion type influences the association constants, with less hydrated ions showing stronger binding affinity.

Molecular dynamics simulations reveal that the ion-specific effects operate through modifications of the water structure around the micelle interface. Kosmotropic ions strengthen the water structure and promote water exclusion from the micelle core, while chaotropic ions disrupt the water structure and facilitate ion penetration into the micelle interface.

The temperature dependence of Hofmeister effects shows that ion-specific interactions become more pronounced at elevated temperatures. This temperature sensitivity arises from the increased thermal motion that enhances the binding of ions to the micelle surface and promotes micelle growth.

Kinetic studies of mixed micelle formation in the presence of Hofmeister ions demonstrate that both the micelle formation and dissolution rates are influenced by ion type and concentration. Kosmotropic ions tend to increase the activation energy for micelle dissolution, leading to more stable micellar structures, while chaotropic ions can accelerate both formation and dissolution processes.

The practical implications of Hofmeister effects on 3,6,9,12,15-pentaoxatricosan-1-ol extend to industrial applications where precise control of micelle properties is required. Understanding these ion-specific effects enables the optimization of surfactant performance in various environments, from biological systems to industrial processes.

Table 4: Hofmeister Series Effects on Mixed Micelle Formation

| Ion Type | Effect on CMC | Micelle Growth | Mechanism |

|---|---|---|---|

| Kosmotropic (SO₄²⁻, CO₃²⁻) | Decrease (salting-out) | Promotes larger micelles | Electrostatic screening |

| Chaotropic (SCN⁻, ClO₄⁻) | Decrease (specific binding) | Promotes micelle growth | Hydrophobic interaction |

| Intermediate (Cl⁻, Br⁻) | Moderate decrease | Moderate growth | Ionic strength effect |

| Divalent cations (Ca²⁺, Mg²⁺) | Strong decrease | Significant growth | Strong electrostatic binding |

| Monovalent cations (Na⁺, K⁺) | Mild decrease | Mild growth | Weak electrostatic effect |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant